Cas no 1521682-38-1 (2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid)

2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid is a versatile organic compound featuring a pyrazole ring and a carboxylic acid group. Its unique structure offers significant advantages in organic synthesis, including enhanced reactivity and improved functional group compatibility. This compound is particularly useful for the development of novel pharmaceuticals and agrochemicals due to its potential for bioactivity and structural diversity.
2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid structure
1521682-38-1 structure
Product name:2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid
CAS No:1521682-38-1
MF:C8H10N2O2
Molecular Weight:166.177201747894
MDL:MFCD24022543
CID:5161150
PubChem ID:80997455

2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • Cyclobutanecarboxylic acid, 2-(1H-pyrazol-1-yl)-
    • 2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid
    • MDL: MFCD24022543
    • インチ: 1S/C8H10N2O2/c11-8(12)6-2-3-7(6)10-5-1-4-9-10/h1,4-7H,2-3H2,(H,11,12)
    • InChIKey: HESXDIAEXFAPFB-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)CCC1N1C=CC=N1

2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1649-5G
2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid
1521682-38-1 95%
5g
¥ 17,958.00 2023-03-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1649-250MG
2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid
1521682-38-1 95%
250MG
¥ 2,395.00 2023-03-10
Enamine
EN300-233472-0.25g
2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid
1521682-38-1 95%
0.25g
$840.0 2024-06-19
Enamine
EN300-233472-2.5g
2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid
1521682-38-1 95%
2.5g
$1791.0 2024-06-19
Enamine
EN300-233472-1.0g
2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid
1521682-38-1 95%
1.0g
$914.0 2024-06-19
Enamine
EN300-233472-10.0g
2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid
1521682-38-1 95%
10.0g
$3929.0 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1649-100MG
2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid
1521682-38-1 95%
100MG
¥ 1,498.00 2023-03-10
Enamine
EN300-233472-10g
2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid
1521682-38-1
10g
$3929.0 2023-09-15
Cooke Chemical
LN7278957-500mg
1521682-38-1 2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylicacid
500mg
RMB 6582.40 2025-02-21
Cooke Chemical
LN7278957-250mg
1521682-38-1 2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylicacid
250mg
RMB 4939.20 2025-02-21

2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid 関連文献

2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acidに関する追加情報

2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid (CAS No. 1521682-38-1): A Comprehensive Overview

2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid (CAS No. 1521682-38-1) is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of new therapeutic agents.

The chemical structure of 2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid consists of a cyclobutane ring substituted with a pyrazole group and a carboxylic acid functional group. The cyclobutane ring, known for its strained nature, imparts unique conformational properties to the molecule, while the pyrazole moiety is a well-known pharmacophore that is often associated with biological activity. The carboxylic acid group further enhances the compound's reactivity and solubility, making it an attractive candidate for drug design.

Recent studies have explored the pharmacological properties of 2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid. One notable area of research is its potential as an anti-inflammatory agent. In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid could be a valuable lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid has also shown promise in neuropharmacology. Preclinical studies have indicated that this compound can modulate the activity of certain neurotransmitter receptors, particularly those involved in pain perception and mood regulation. This makes it a potential candidate for the treatment of conditions such as chronic pain and depression.

The synthesis of 2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid has been extensively studied, with several efficient routes reported in the literature. One common approach involves the reaction of cyclobutanecarboxylic acid with a suitable pyrazole derivative under mild conditions. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product, making optimization a critical aspect of its synthesis.

From a toxicological perspective, 2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid has been evaluated for its safety profile. In acute toxicity studies, it has been found to have low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further long-term studies are necessary to fully assess its safety and potential side effects in humans.

The pharmacokinetic properties of 2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid have also been investigated. Studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for oral administration. Additionally, its metabolic stability has been evaluated, with results indicating that it is metabolized primarily through hepatic pathways.

In conclusion, 2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid (CAS No. 1521682-38-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.

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